10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one
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Overview
Description
10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one is a heterocyclic compound that belongs to the class of fused pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-thiouracil derivatives and polarized olefins in the presence of nanosized zinc oxide (ZnO) as a catalyst. The reaction proceeds via a thia-Michael addition in ethanol, yielding the desired product in high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher efficiency and yield.
Chemical Reactions Analysis
10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one can be compared with other fused pyrimidines, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds share similar structural features but differ in their specific biological activities and chemical reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9N3OS |
---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
10-methyl-2-sulfanylidenepyrimido[4,5-b]quinolin-4-one |
InChI |
InChI=1S/C12H9N3OS/c1-15-9-5-3-2-4-7(9)6-8-10(15)13-12(17)14-11(8)16/h2-6H,1H3,(H,14,16,17) |
InChI Key |
MCNUWKLHPNSTCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C3C1=NC(=S)NC3=O |
Origin of Product |
United States |
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